

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine CAS number 94832-15-2

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Compound of Interest

Compound Name: O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

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An In-depth Technical Guide to **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine** (CAS 94832-15-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine**, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, with a focus on its role as a precursor to valuable heterocyclic scaffolds.

Introduction and Significance

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine is a highly functionalized aromatic compound that has garnered interest in synthetic and medicinal chemistry. Its structure, featuring a hydroxylamine moiety attached to a phenyl ring substituted with both a nitro group and a trifluoromethyl group, makes it a potent building block for constructing complex molecular architectures.^[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the hydroxylamine functional group.

The primary utility of this compound lies in its application as a key intermediate for the synthesis of substituted benzisoxazoles. The benzisoxazole motif is a privileged scaffold in medicinal chemistry, present in a range of pharmaceuticals and biologically active compounds. [2][3] The trifluoromethyl group is also a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Physical Properties

The physical properties of **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine** are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Source
CAS Number	94832-15-2	[1]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₃	[1]
Molecular Weight	222.12 g/mol	[1]
Appearance	Pale yellow solid (predicted)	-
Boiling Point	296.0 ± 40.0 °C (Predicted)	[5]
Density	1.521 ± 0.06 g/cm ³ (Predicted)	[5]
Storage	Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C is recommended).[5][6]	-

Spectroscopic Profile (Predicted)

While experimentally obtained spectra are not readily available in the searched literature, a predicted spectroscopic profile can be constructed based on the compound's structure and

data from analogous molecules.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxylamine group. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring. The protons on the hydroxylamine group (-ONH₂) are expected to appear as a broad singlet.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
- IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:
 - N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
 - Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
 - Asymmetric and symmetric NO₂ stretching: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[\[9\]](#)
 - C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
 - N-O stretching: A band in the 900-950 cm⁻¹ region.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 222. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and the hydroxylamine moiety.

Synthesis of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

A detailed, peer-reviewed synthesis protocol for **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine** is not explicitly available in the searched literature.

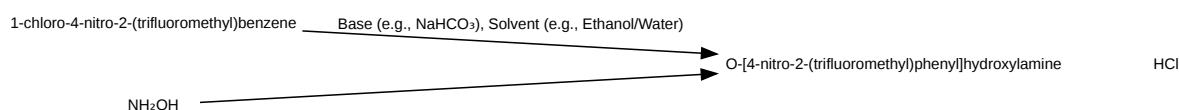
However, based on established methods for the preparation of related aryl hydroxylamines, a plausible and efficient synthetic route can be devised.[11][12] The most common approach involves the selective partial reduction of a suitable nitroaromatic precursor.

A Hungarian patent describes a process for producing hydroxylamine derivatives, including a compound structurally very similar to the topic of this guide, by reacting a substituted fluoro-nitro-aromatic compound with hydroxylamine hydrochloride.[13] This suggests a nucleophilic aromatic substitution pathway.

Proposed Synthetic Protocol

This protocol is based on the likely reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with hydroxylamine.

Reaction Scheme:



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A proposed synthesis of the target compound.

Materials and Reagents:

- 1-chloro-4-nitro-2-(trifluoromethyl)benzene
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium bicarbonate (NaHCO₃)
- Ethanol
- Water

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in ethanol.
- **Addition of Reagents:** Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (2.5 eq) in water to the flask. The bicarbonate is crucial to neutralize the HCl formed during the reaction and the HCl from the hydroxylamine salt, liberating the free hydroxylamine base.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- **Extraction:** Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine**.

Reactivity and Synthetic Applications

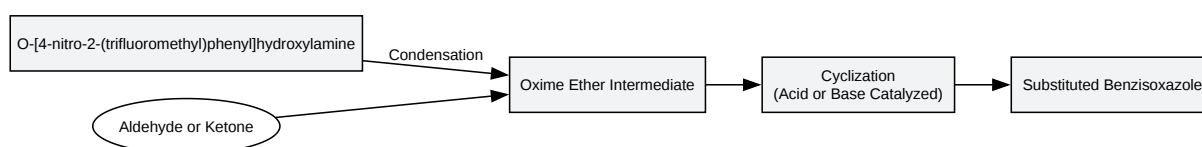
The chemical behavior of **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine** is dictated by the interplay of its functional groups. The hydroxylamine moiety is nucleophilic, while the

electron-deficient aromatic ring is susceptible to nucleophilic attack under certain conditions.

Key Application: Synthesis of Benzisoxazoles

The most significant application of **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine** and related O-arylhydroxylamines is in the synthesis of benzisoxazoles.^{[3][14]} This transformation typically involves a cyclization reaction.

Reaction Workflow for Benzisoxazole Synthesis:



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Workflow for the synthesis of benzisoxazoles.

In a typical procedure, the O-arylhydroxylamine is reacted with an aldehyde or ketone to form an oxime ether intermediate. This intermediate then undergoes an intramolecular cyclization to form the benzisoxazole ring. The reaction is often promoted by acid or base.

Other Potential Reactions

- **N-Alkylation/Arylation:** The nitrogen atom of the hydroxylamine can be alkylated or arylated using appropriate electrophiles.
- **Reactions with Oxidizing and Reducing Agents:** The hydroxylamine functionality can be oxidized to a nitroso or nitro group, or reduced to an amine. The existing nitro group on the phenyl ring can also be reduced to an amine under appropriate conditions, offering a route to di-functionalized aniline derivatives.

Role in Drug Discovery and Development

As a precursor to benzisoxazoles and other complex molecules, **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine** is a valuable tool for medicinal chemists.

- **Benzisoxazole-Containing Drugs:** The benzisoxazole scaffold is found in a variety of FDA-approved drugs with diverse therapeutic applications, including antipsychotics (e.g., risperidone, iloperidone), anticonvulsants (e.g., zonisamide), and anti-inflammatory agents. The ability to synthesize substituted benzisoxazoles from **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine** provides a pathway to novel drug candidates.
- **Impact of Trifluoromethyl and Nitro Groups:** The trifluoromethyl group can enhance a drug's metabolic stability and membrane permeability.^[4] The nitro group, while sometimes associated with toxicity, is a key functional group in some drugs and can be a precursor to an amino group, which can be further functionalized.^[4]

A patent has also disclosed the use of related hydroxylamine derivatives in compositions for increasing plant growth, suggesting potential applications in agrochemistry.^[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine** was not found in the searches, a comprehensive safety profile can be inferred from data on structurally related compounds, such as O-(2,4-dinitrophenyl)hydroxylamine and other nitroaromatics.^[15]

General Safety Precautions:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents and strong bases.^{[5][6][15]}
- **Fire and Explosion Hazard:** Nitro compounds can be flammable and may have explosive properties, especially when heated or subjected to shock. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or foam).
- **Toxicity:** The toxicological properties have not been fully investigated. However, it should be handled as a potentially hazardous substance. It may cause skin and eye irritation. Ingestion and inhalation should be avoided.

First Aid Measures:

- **Eye Contact:** Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
- **Skin Contact:** In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
- **Ingestion:** Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
- **Inhalation:** Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Conclusion

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive hydroxylamine moiety and a doubly activated phenyl ring makes it an important precursor for the synthesis of complex heterocyclic compounds, particularly benzisoxazoles. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key applications in medicinal chemistry and potentially agrochemistry, and essential safety and handling information. As research in these fields continues to advance, the utility of this and related compounds is likely to expand, leading to the discovery of new bioactive molecules and materials.

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